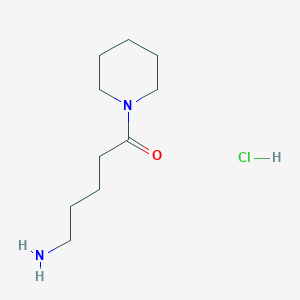

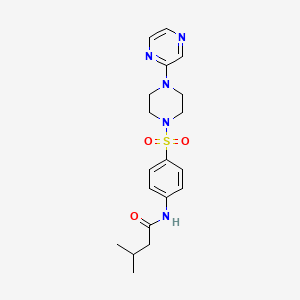

![molecular formula C21H19N3O3S2 B2594915 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide CAS No. 1260931-36-9](/img/structure/B2594915.png)

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is a part of a novel series of analogues that have potential inhibitory activity against PARP-1 . PARP-1 inhibitors are used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophene formaldehyde, which then reacts with isopropyl chloroacetate to produce 2-thiophene acetaldehyde . This then reacts with hydroxylamine hydrochloride to produce 2-thiophene acetaldehyde oxime, which is finally reduced to 2-thiophene ethylamine .Molecular Structure Analysis

The molecular structure analysis of such compounds often involves computational methods such as B3LYP/6-311G (2d, p) to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .科学的研究の応用

Antitumor Activity

The compound's derivatives have been synthesized and evaluated for their potential as antitumor agents. These studies have shown that certain derivatives possess significant antitumor activity against a variety of cancer cell lines. For example, the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have demonstrated dual inhibitory action on thymidylate synthase and dihydrofolate reductase, highlighting their potential as potent antitumor agents. These compounds have exhibited nanomolar GI50 values against tumor cells in culture, indicating their strong antitumor efficacy (Gangjee et al., 2009). Similarly, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and showed potent anticancer activity, comparable to doxorubicin, on human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Some derivatives of the compound have demonstrated antimicrobial activities. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents have shown good antibacterial and antifungal activities. These activities were comparable to streptomycin and fusidic acid, used as reference drugs, indicating their potential as effective antimicrobial agents (Hossan et al., 2012). Another study focused on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, demonstrating mild antimicrobial activities, which supports the compound's utility in developing new antimicrobial agents (Gomha et al., 2018).

Insecticidal Activity

Research into the insecticidal properties of derivatives incorporating a thiadiazole moiety has shown promising results against the cotton leafworm, Spodoptera littoralis. These findings suggest potential applications in agricultural pest management, highlighting the versatility of the compound's derivatives in various biological activities (Fadda et al., 2017).

作用機序

特性

IUPAC Name |

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-14-5-2-3-7-16(14)22-18(25)13-24-17-9-12-29-19(17)20(26)23(21(24)27)10-8-15-6-4-11-28-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONQUQFXUBNVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

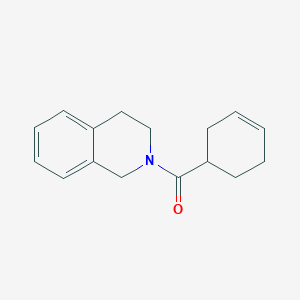

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide](/img/structure/B2594833.png)

![4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2594836.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2594840.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2594846.png)

![6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2594849.png)

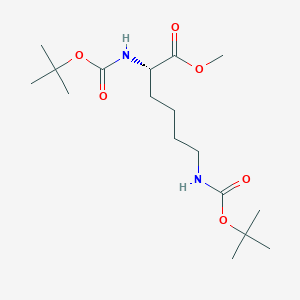

![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)

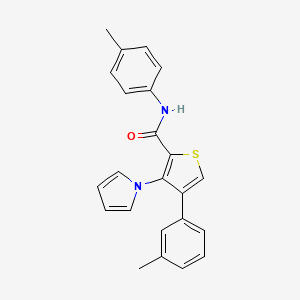

![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)